2,4-Dimethoxyphenol
Overview
Description
Synthesis Analysis
The synthesis of 2,4-Dimethoxyphenol involves various chemical pathways and methods that have been explored and refined over time. One significant method involves the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, demonstrating the complexity and specificity of reactions involved in its production. The mechanism of acidolysis, especially in the presence of different acids and conditions, plays a crucial role in determining the yield and purity of 2,4-Dimethoxyphenol (Yokoyama, 2015).
Molecular Structure Analysis
The molecular structure of 2,4-Dimethoxyphenol, characterized by its dimethoxy groups attached to a phenolic ring, significantly influences its reactivity and interactions with other molecules. The arrangement of these methoxy groups and the phenolic hydrogen bond contribute to its unique chemical behavior, such as its antioxidant properties.
Chemical Reactions and Properties
2,4-Dimethoxyphenol participates in various chemical reactions, reflecting its reactive nature. These include its role as an intermediate in the synthesis of complex organic molecules and its reactivity towards different chemical agents. Its properties as a potential eco-toxicological hazard in environmental contexts have also been investigated, highlighting the need for understanding its behavior in aquatic and terrestrial ecosystems (Islam et al., 2017).
Scientific Research Applications
Enzymatic Modification : The laccase-mediated oxidation of 2,6-dimethoxyphenol can produce compounds with higher antioxidant capacity. This is utilized in improving the activities of phenolic antioxidants (Adelakun et al., 2012).
Microbial Protein Analysis : Different microbial blue multicopper proteins, including those from organisms like Pseudomonas syringae and Saccharomyces cerevisiae, exhibit oxidase activity when interacting with 2,6-dimethoxyphenol. This activity is crucial for studying these proteins' functions in various microorganisms (Solano et al., 2001).
Chemical Synthesis and Analysis : The anodic oxidation of 4-Allyl-2,6-dimethoxyphenol and related compounds has been explored for the synthesis of asatone-type neolignans and related compounds. This process involves both radical and cationic reactions (Nishiyama et al., 1983).
Environmental Applications : The role of 2,6-dimethoxyphenol in the enzymatic removal of chlorophenols has been investigated, highlighting its potential in enhancing the efficiency of decontamination methods (Roper et al., 1995).
Pharmaceuticals and Biomedical Research : The compound 4-Formyl-3,5-dimethoxyphenol, a derivative, is vital in the preparation of linkers and resins for solid-phase synthesis, often used in peptide and non-peptide synthesis (Jin et al., 2001).
Materials Science : In materials science, particularly related to natural rubber, the effects of mixing time and temperature on the content of 2,6-dimethoxyphenol have been studied to understand its impact on rubber properties (Washiya, 2021).
Health and Safety : Research into the toxicity of dimethoxyphenol and related compounds, especially regarding their metabolic fate and detoxification in animals like cats, provides insights into potential health hazards (Miller et al., 1976).
Safety And Hazards
2,4-Dimethoxyphenol should be handled with care to avoid dust formation and inhalation of mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment should be worn when handling this compound . In case of exposure, immediate medical attention is recommended .
Future Directions
Research on 2,4-Dimethoxyphenol and its derivatives continues to be a topic of interest. For instance, one study investigated the radical-scavenging activity of synthetic antioxidants, 2-allyl-4-X-phenols (X=NO2, Cl, Br, OCH3, COCH3, CH3, t-(CH3)3, C6H5) and 2,4-dimethoxyphenol, and the natural methoxyphenols eugenol and isoeugenol . Another study reported the synthesis of stilbene-based bisphenols from p-coumaric, ferulic, and sinapic acid .
properties
IUPAC Name |
2,4-dimethoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-10-6-3-4-7(9)8(5-6)11-2/h3-5,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVMYTVDDOXZLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343904 | |
Record name | 2,4-Dimethoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethoxyphenol | |
CAS RN |
13330-65-9 | |
Record name | 2,4-Dimethoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dimethoxyphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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